Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
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Description
Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, also known as TPA023, is a compound that belongs to the class of pyrrolidine derivatives. It has been extensively researched for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Enantioselective Synthesis
The compound and its derivatives have been utilized in the enantioselective preparation of various organic compounds. For instance, in the enantioselective preparation of dihydropyrimidones, carbamic acid derivatives play a crucial role in the synthesis of chiral compounds through reactions like the Mannich reaction, showcasing their importance in stereochemical configuration (J. M. Goss et al., 2009).
Palladium-Catalyzed Amination
Carbamic acid esters have been used as ammonia equivalents in the palladium-catalyzed amination of aryl halides. This application facilitates the preparation of anilines with sensitive functional groups, highlighting the versatility of these compounds in synthetic chemistry (D. Mullick et al., 2010).
Phosgene-Free Synthesis Processes
In the development of safer chemical processes, carbamic acid esters have been employed in the phosgene-free synthesis of tolylenediisocyanate. This approach utilizes alkoxycarbonylation of diamines with carbonates, offering a less hazardous alternative to traditional methods (S. Aso & T. Baba, 2003).
Chiral Synthon Preparation
The compound's derivatives have been used in the stereoselective microbial reduction of N-protected α-aminochloroketone, leading to the preparation of chiral synthons for drugs like HIV protease inhibitors. This showcases the compound's role in the development of antiviral medications (Ramesh N. Patel et al., 1997).
Fatty Acid Amide Hydrolase Inhibitors
Further, alkylcarbamic acid biphenyl-3-yl esters, which are related to the compound , have been studied for their inhibitory effects on fatty acid amide hydrolase (FAAH). This research is significant for understanding how these compounds can modulate physiological processes, with potential implications for treating pain, anxiety, and depression (M. Mor et al., 2008).
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-ynylpyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-14-8-6-10(9-14)13-11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSGXKDBGOAZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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